An In-Depth Technical Guide to N-Isopropyl 3-nitrobenzenesulfonamide: Synthesis, Characterization, and Physicochemical Properties
An In-Depth Technical Guide to N-Isopropyl 3-nitrobenzenesulfonamide: Synthesis, Characterization, and Physicochemical Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of N-Isopropyl 3-nitrobenzenesulfonamide, a valuable chemical intermediate. The document details its core physicochemical properties, provides a robust, step-by-step synthesis protocol, and offers a thorough analytical characterization. This guide is intended to serve as a foundational resource for researchers in organic synthesis, medicinal chemistry, and drug development, enabling them to confidently synthesize, purify, and characterize this compound for further applications. The methodologies presented are designed to be self-validating, grounded in established chemical principles and supported by authoritative references.
Introduction
N-Isopropyl 3-nitrobenzenesulfonamide is an organic compound featuring a sulfonamide functional group, an aromatic nitro group, and an isopropyl substituent. The presence of these distinct moieties imparts a unique combination of steric and electronic properties, making it a versatile building block in synthetic chemistry. The electron-withdrawing nature of the 3-nitrophenylsulfonyl group can activate the sulfonamide N-H bond, facilitating further chemical transformations. This guide provides an in-depth exploration of its fundamental properties and a practical framework for its laboratory-scale synthesis and characterization.
Physicochemical Properties
A thorough understanding of a compound's physicochemical properties is paramount for its effective use in research and development. The key identifiers and properties of N-Isopropyl 3-nitrobenzenesulfonamide are summarized below.
| Property | Value | Source(s) |
| Molecular Weight | 244.27 g/mol | [1] |
| Chemical Formula | C₉H₁₂N₂O₄S | [1] |
| CAS Number | 28860-10-8 | [1] |
| Synonyms | 3-Nitro-N-(propan-2-yl)benzene-1-sulfonamide | [1] |
| Appearance | Expected to be a solid at room temperature | General knowledge of similar compounds |
| Purity | Commercially available with >98.0% purity |
Synthesis of N-Isopropyl 3-nitrobenzenesulfonamide
The synthesis of N-Isopropyl 3-nitrobenzenesulfonamide is a two-step process that first involves the preparation of the key intermediate, 3-nitrobenzenesulfonyl chloride, followed by its reaction with isopropylamine.
Synthesis of 3-Nitrobenzenesulfonyl Chloride
The precursor, 3-nitrobenzenesulfonyl chloride, is synthesized via the electrophilic sulfonation of nitrobenzene followed by chlorination. A reliable method for this transformation has been adapted from established procedures.[2][3]
Reaction Scheme:
Caption: Synthesis of 3-nitrobenzenesulfonyl chloride.
Experimental Protocol:
-
Reaction Setup: In a fume hood, equip a three-necked round-bottom flask with a mechanical stirrer, a dropping funnel, and a reflux condenser fitted with a gas outlet connected to a scrubber (to neutralize evolving HCl and SO₂).
-
Reaction: Charge the flask with chlorosulfonic acid (4.4 equivalents). While stirring, slowly add nitrobenzene (1.0 equivalent) dropwise from the dropping funnel, maintaining the temperature between 90-120°C.
-
After the addition is complete, continue stirring the mixture at this temperature for several hours to ensure complete sulfonation.
-
Cool the reaction mixture to approximately 70°C.
-
Slowly add thionyl chloride (0.92 equivalents) dropwise.
-
Stir the mixture at this temperature until the evolution of gas ceases.
-
Work-up: Carefully pour the cooled reaction mixture onto crushed ice with vigorous stirring.
-
The precipitated 3-nitrobenzenesulfonyl chloride is then collected by vacuum filtration.
-
Wash the solid product with cold water and a dilute sodium bicarbonate solution to remove any remaining acid.
-
Drying: Dry the product under vacuum to yield crude 3-nitrobenzenesulfonyl chloride, which is often of sufficient purity for the subsequent step.
Synthesis of N-Isopropyl 3-nitrobenzenesulfonamide
The final product is obtained through the nucleophilic substitution of the chloride in 3-nitrobenzenesulfonyl chloride by isopropylamine. This is a standard procedure for the formation of sulfonamides.[4][5]
Reaction Scheme:
Caption: Synthesis of N-Isopropyl 3-nitrobenzenesulfonamide.
Experimental Protocol:
-
Reaction Setup: In a fume hood, dissolve 3-nitrobenzenesulfonyl chloride (1.0 equivalent) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
Addition of Amine: To this solution, add isopropylamine (1.1 equivalents) and a non-nucleophilic base such as triethylamine (1.2 equivalents) dropwise at 0°C (ice bath). The base is crucial to neutralize the hydrochloric acid generated during the reaction.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for several hours until the starting material is consumed (monitoring by Thin Layer Chromatography is recommended).
-
Work-up: Upon completion, wash the reaction mixture sequentially with dilute hydrochloric acid (to remove excess amine and triethylamine), water, and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: The crude N-Isopropyl 3-nitrobenzenesulfonamide can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel to yield the pure product.[6]
Analytical Characterization
Thorough analytical characterization is essential to confirm the identity and purity of the synthesized N-Isopropyl 3-nitrobenzenesulfonamide. The following techniques are standard for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the molecular structure.
Predicted ¹H NMR Spectrum (in CDCl₃, 400 MHz):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.7 | s | 1H | H-2 (aromatic) |
| ~8.4 | d | 1H | H-4 or H-6 (aromatic) |
| ~8.2 | d | 1H | H-6 or H-4 (aromatic) |
| ~7.8 | t | 1H | H-5 (aromatic) |
| ~4.8 | d | 1H | NH (sulfonamide) |
| ~3.7 | septet | 1H | CH (isopropyl) |
| ~1.2 | d | 6H | CH₃ (isopropyl) |
Rationale: The aromatic protons are expected in the downfield region (7.8-8.7 ppm) due to the deshielding effects of the nitro and sulfonyl groups. The proton at the 2-position, being between both electron-withdrawing groups, is predicted to be the most deshielded and appear as a singlet or a narrow triplet. The methine proton of the isopropyl group will appear as a septet due to coupling with the six equivalent methyl protons, which in turn will appear as a doublet. The N-H proton signal may be broad and its chemical shift can be concentration-dependent.
Predicted ¹³C NMR Spectrum (in CDCl₃, 100 MHz):
| Chemical Shift (δ, ppm) | Assignment |
| ~148 | C-NO₂ (aromatic) |
| ~142 | C-SO₂ (aromatic) |
| ~133 | C-H (aromatic) |
| ~130 | C-H (aromatic) |
| ~127 | C-H (aromatic) |
| ~122 | C-H (aromatic) |
| ~49 | CH (isopropyl) |
| ~23 | CH₃ (isopropyl) |
Rationale: The carbon attached to the nitro group will be the most deshielded aromatic carbon. The other aromatic carbons will appear in the typical range of 122-142 ppm. The aliphatic carbons of the isopropyl group will be found in the upfield region.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.
Characteristic IR Absorption Bands:
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3300 | Medium | N-H stretch (sulfonamide) |
| ~3100-3000 | Medium-Weak | Aromatic C-H stretch |
| ~2980-2850 | Medium-Weak | Aliphatic C-H stretch |
| ~1530 & ~1350 | Strong | Asymmetric and symmetric NO₂ stretch |
| ~1340 & ~1160 | Strong | Asymmetric and symmetric SO₂ stretch |
| ~900 | Medium | S-N stretch |
Rationale: The presence of a sharp band around 3300 cm⁻¹ is indicative of the N-H bond in the sulfonamide. Strong absorptions for the nitro (NO₂) and sulfonyl (SO₂) groups are characteristic and provide strong evidence for the compound's structure.[1][7][8]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
Expected Fragmentation Pattern (Electron Ionization - EI):
-
Molecular Ion (M⁺): A peak at m/z = 244, corresponding to the molecular weight of the compound.
-
Major Fragments:
-
Loss of the isopropyl group: [M - 43]⁺ at m/z = 201.
-
Loss of the nitro group: [M - 46]⁺ at m/z = 198.
-
Cleavage of the S-N bond leading to the 3-nitrobenzenesulfonyl cation at m/z = 186 and the isopropylaminyl radical cation.
-
Further fragmentation of the aromatic ring.
-
Rationale: The molecular ion peak confirms the molecular weight. Fragmentation often occurs at the weakest bonds, such as the C-N bond of the isopropyl group and the S-N bond of the sulfonamide. The loss of the nitro group is also a common fragmentation pathway for nitroaromatic compounds.[9][10][11]
Conclusion
This technical guide has detailed the essential information for the synthesis and characterization of N-Isopropyl 3-nitrobenzenesulfonamide. The provided protocols are based on established and reliable chemical transformations, offering a clear path for its preparation in a laboratory setting. The comprehensive analytical data, including predicted NMR, IR, and MS spectra, will aid researchers in the unambiguous identification and purity assessment of the synthesized compound. This foundational knowledge is critical for the effective utilization of N-Isopropyl 3-nitrobenzenesulfonamide as a versatile intermediate in the development of novel molecules for various scientific applications.
References
-
Infrared Absorption Spectra of Organic Sulfur Compounds. III. Studies on Characteristic Bands of Aromatic Sulfinamide Derivatives. J-Stage. [Link]
-
Infrared and NMR Spectra of Arylsulphonamides, 4-X-C6H4SO2NH2 and i-X, j-YC 6H3SO2NH2 (X¼H; CH3; C2H5; F; Cl; Br; I or NO2 and - Zeitschrift für Naturforschung. Zeitschrift für Naturforschung B. [Link]
- Sulfonamide purification process.
-
Preparation of sulfonamides from N-silylamines. National Institutes of Health. [Link]
-
Preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides. Organic Syntheses. [Link]
- Process for the preparation of 3-nitrobenzenesulfonyl chloride.
- Method for preparing 3-nitrobenzene sulphonic acid chloride.
-
Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. PubMed. [Link]
-
Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]
- Process for the preparation of N-isobutyl-N- (2-hydroxy-3-amino-4-phenylbutyl) -p-nitrobenzenesulfonamide derivatives.
Sources
- 1. Infrared Spectra of Sulfonamide Derivatives. I. Pyridine, Thiazole, and Pyrimidine Derivatives. [jstage.jst.go.jp]
- 2. US5436370A - Process for the preparation of 3-nitrobenzenesulfonyl chloride - Google Patents [patents.google.com]
- 3. WO1991013863A1 - Method for preparing 3-nitrobenzene sulphonic acid chloride - Google Patents [patents.google.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. US2777844A - Sulfonamide purification process - Google Patents [patents.google.com]
- 7. Infrared Absorption Spectra of Organic Sulfur Compounds. III. Studies on Characteristic Bands of Aromatic Sulfinamide Derivatives [jstage.jst.go.jp]
- 8. znaturforsch.com [znaturforsch.com]
- 9. researchgate.net [researchgate.net]
- 10. Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. chem.libretexts.org [chem.libretexts.org]
Figure 1: Synthesis of N-Isopropyl 3-nitrobenzenesulfonamide from 3-nitrobenzenesulfonyl chloride and isopropylamine.